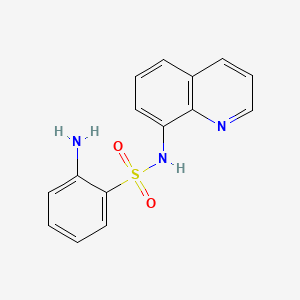
2-アミノ-N-キノリン-8-イル-ベンゼンスルホンアミド
概要
説明
科学的研究の応用
CU-242 has a wide range of scientific research applications:
Chemistry: In chemistry, CU-242 is used as a reagent in various synthetic reactions and as a catalyst in certain processes.
Biology: In biological research, CU-242 is studied for its ability to inhibit the cell cycle and induce apoptosis, making it a potential candidate for cancer research.
Medicine: CU-242’s ability to induce apoptosis has implications for its use in developing new therapeutic agents for cancer treatment.
Industry: In the industrial sector, CU-242 can be used in the synthesis of other chemical compounds and materials.
作用機序
CU-242の作用機序には、G2期で細胞周期を阻害し、アポトーシスを誘導する能力が含まれます。 これは、活性酸素種の生成を通じて達成され、細胞成分に酸化損傷を与え、細胞死につながります 。この化合物は、細胞周期調節とアポトーシスに関与するさまざまな分子経路を標的にし、がん細胞で細胞死を誘導する強力な薬剤となっています。
類似の化合物との比較
CU-242は、硫酸銅(II)やシアン化銅(I)などの他の銅含有配位化合物と比較できます。これらの化合物は、生物学的活性も示しますが、CU-242は、G2期で細胞周期を阻害し、アポトーシスを誘導する特定の能力においてユニークです。他の類似の化合物には、次のようなものがあります。
硫酸銅(II): さまざまな産業や農業用途で使用されます。
シアン化銅(I): 触媒として、および電気めっきプロセスで使用されます.
準備方法
CU-242の調製には、化合物2ミリグラムをジメチルスルホキシド50マイクロリットルに溶解して、母液濃度をミリリットルあたり40ミリグラムにする方法が含まれます 。この方法により、化合物がさらに応用するために適切に溶解されることが保証されます。CU-242の工業的製造方法は広く文書化されていませんが、調製には通常、化学化合物の取り扱いと溶解に関する標準的な実験室技術が含まれます。
化学反応の分析
CU-242は、次のようないくつかの種類の化学反応を受けます。
酸化: CU-242は特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: この化合物は還元反応も受け、還元された種を生成します。
置換: CU-242は、ある官能基が別の官能基に置き換わる置換反応に関与できます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。これらの反応から生成される主要な生成物は、使用する特定の条件と試薬によって異なります。
科学研究への応用
CU-242は、幅広い科学研究に応用されています。
化学: 化学において、CU-242はさまざまな合成反応の試薬として、および特定のプロセスにおける触媒として使用されます。
生物学: 生物学的研究では、CU-242は細胞周期を阻害し、アポトーシスを誘導する能力が研究されており、がん研究の潜在的な候補となっています。
医学: CU-242のアポトーシスを誘導する能力は、がん治療のための新しい治療薬の開発に役立ちます。
産業: 工業セクターでは、CU-242は他の化学化合物や材料の合成に使用できます。
類似化合物との比較
CU-242 can be compared to other copper-containing coordination compounds, such as copper(II) sulfate and copper(I) cyanide. While these compounds also exhibit biological activity, CU-242 is unique in its specific ability to inhibit the cell cycle at the G2 phase and induce apoptosis. Other similar compounds include:
Copper(II) sulfate: Used in various industrial and agricultural applications.
Copper(I) cyanide: Utilized as a catalyst and in electroplating processes.
特性
IUPAC Name |
2-amino-N-quinolin-8-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOOKXAMJQVDGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360049 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16082-64-7 | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



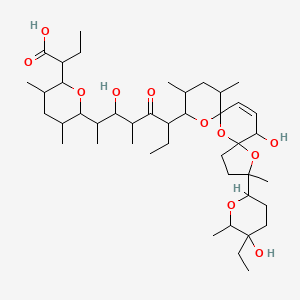
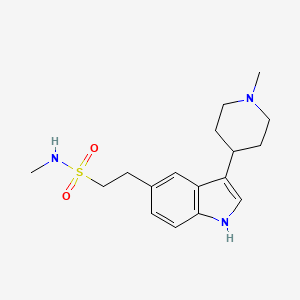
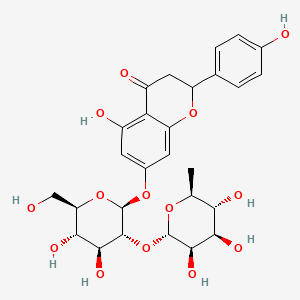
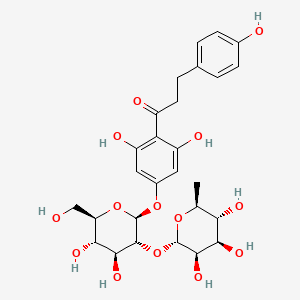
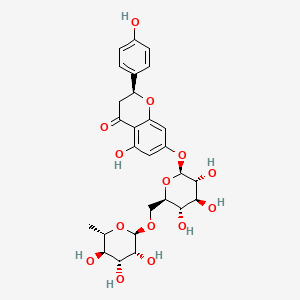
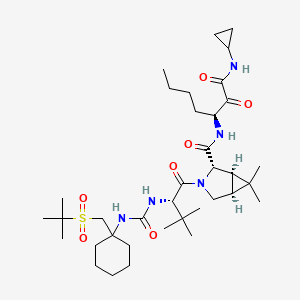



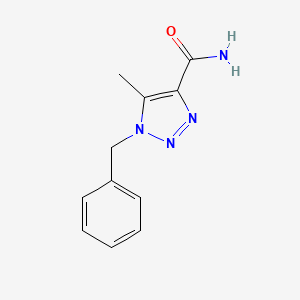

![5-{[2-(6-AMINO-9H-PURIN-9-YL)ETHYL]AMINO}-1-PENTANOL](/img/structure/B1676976.png)
